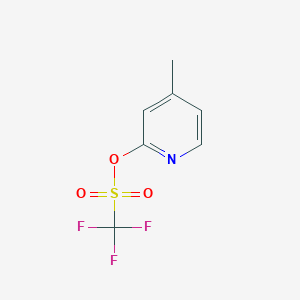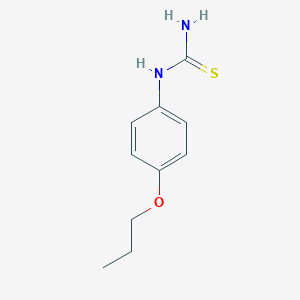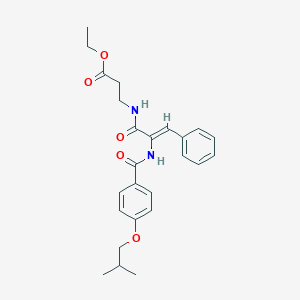![molecular formula C14H9BrN4O2 B222270 4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid CAS No. 167413-66-3](/img/structure/B222270.png)
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as PTAEDA and is a member of the family of thiophene carboxylic acids. Its unique chemical structure has led to studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of PTAEDA is not fully understood. However, studies have shown that it can act as a ligand for metal ions and can form complexes with these ions. These complexes have been studied for their potential applications in catalysis and other chemical reactions.
Biochemical and Physiological Effects:
Studies have also explored the biochemical and physiological effects of PTAEDA. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. PTAEDA has also been studied for its potential use in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTAEDA in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. However, one limitation is that the synthesis of PTAEDA can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on PTAEDA. One area of interest is in the development of new materials for use in electronic devices. PTAEDA has shown potential as a building block for the synthesis of organic semiconductors, which could be used in the development of new electronic devices. Another area of interest is in the development of new drugs. PTAEDA has been studied for its potential use in the treatment of oxidative stress-related diseases, and further research could lead to the development of new drugs for these conditions.
Synthesemethoden
The synthesis of PTAEDA involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-3,5,5-trimethyl-6,7-dihydronaphthalene, which is converted into 2-(3,5,5-trimethyl-6,7-dihydronaphthalen-2-yl)acetaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to form PTAEDA.
Wissenschaftliche Forschungsanwendungen
PTAEDA has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new materials. PTAEDA has been studied for its ability to act as a building block for the synthesis of new materials with unique properties. It has also been studied for its potential use in the development of organic semiconductors.
Eigenschaften
CAS-Nummer |
167413-66-3 |
|---|---|
Produktname |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
Molekularformel |
C14H9BrN4O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+ |
InChI-Schlüssel |
CKCBFSYZMMHVKT-NTEUORMPSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Synonyme |
(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)







![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)